![molecular formula C19H27NO5 B1625259 Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate CAS No. 191731-16-5](/img/structure/B1625259.png)
Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate” is not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate” are not explicitly mentioned in the search results .
Scientific Research Applications
Synthesis and Functionalization
Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate serves as a versatile intermediate in organic synthesis, enabling the production of complex molecules through its functional groups. For instance, its applications in synthesizing benzothiazole modified carbazole derivatives highlight its role in forming organogels that self-assemble into lamellar structures, emitting strong blue light for potential use in fluorescent sensory materials for detecting acid vapors (Jiabao Sun et al., 2015). Moreover, it facilitates the synthesis of β-amino acids, demonstrating its utility in peptide and peptidomimic synthesis through Michael addition reactions (P. R. Bovy & J. G. Rico, 1993).
Catalysis and Enantioselective Synthesis
In catalysis, tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate contributes to the development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when used in rhodium complexes, exhibit exceptional enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes, underlining the compound's significance in synthesizing chiral pharmaceutical ingredients (T. Imamoto et al., 2012).
Biochemical Applications
Biochemically, tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate is integral in biosynthesis processes. It is used in the enzymatic production of key intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a critical precursor in synthesizing atorvastatin and rosuvastatin. The use of carbonyl reductase from Rhodosporidium toruloides showcases the compound's utility in biotransformation processes, achieving high yield and enantiomeric excess (Zhi‐Qiang Liu et al., 2018).
Deprotection Studies
Deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid illustrates the compound's role in synthetic chemistry, providing a mild and selective method for removing protective groups without affecting other sensitive functionalities. This process is crucial for synthesizing complex molecules with preserved stereochemical integrity, demonstrating the compound's versatility in organic synthesis (Bryan Li et al., 2006).
properties
IUPAC Name |
tert-butyl (4S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFTCDIARXOCS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459264 | |
Record name | TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate | |
CAS RN |
191731-16-5 | |
Record name | TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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